molecular formula C26H27FN2O4S B6570691 4-butoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946335-54-2

4-butoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6570691
CAS No.: 946335-54-2
M. Wt: 482.6 g/mol
InChI Key: UCDQWAUEQISBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The compound's molecular architecture incorporates a 4-fluorobenzenesulfonyl group at the tetrahydroquinoline nitrogen and a 4-butoxybenzamide moiety at the 6-position, creating a multifunctional chemical entity with potential for targeted biological interactions. Tetrahydroquinoline-based compounds have demonstrated significant research value as potent inhibitors of RORγ (Retinoic acid receptor-related Orphan Receptor Gamma), a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of interleukin-17 (IL-17) . This IL-17 pathway is fundamentally implicated in autoimmune and inflammatory disease pathologies, making RORγ an important target for immunological research . The specific structural features of this compound—particularly the fluorobenzenesulfonyl group—align with established structure-activity relationships for sulfonamide-containing molecules that exhibit carbonic anhydrase inhibitory properties and the ability to modulate neurochemical pathways . Researchers are investigating related sulfonamide-tetrahydroquinoline hybrids for their potential to normalize glutamate release and influence dopaminergic tone in neurological disease models . The incorporation of the butoxybenzamide component may enhance membrane permeability and influence pharmacokinetic properties, making this compound particularly valuable for studies exploring inflammatory signaling cascades, immunomodulation, and potential therapeutic strategies for autoimmune conditions, neurological disorders, and oncology research. The compound represents a sophisticated chemical tool for probing molecular mechanisms in cellular models and advancing early-stage drug discovery programs.

Properties

IUPAC Name

4-butoxy-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O4S/c1-2-3-17-33-23-11-6-19(7-12-23)26(30)28-22-10-15-25-20(18-22)5-4-16-29(25)34(31,32)24-13-8-21(27)9-14-24/h6-15,18H,2-5,16-17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDQWAUEQISBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. It has gained attention in pharmaceutical research due to its potential biological activities, particularly as a cholinesterase inhibitor and in antimicrobial applications. This article reviews its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C26H27FN2O4S
  • Molecular Weight : 482.6 g/mol
  • CAS Number : 1005300-46-8
  • Structure : The compound features a butoxy group attached to a benzamide moiety and a tetrahydroquinoline ring system.

Cholinesterase Inhibition

Recent studies have highlighted the compound's potential as a cholinesterase inhibitor. Cholinesterases are enzymes that break down acetylcholine, a neurotransmitter involved in muscle contraction and cognitive function. Inhibition of these enzymes can lead to increased acetylcholine levels, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's.

  • Research Findings : A study conducted on various derivatives of tetrahydroquinoline indicated that compounds similar to this compound showed significant inhibition of both acetylcholinesterase and butyrylcholinesterase. The most active derivatives had IC50 values comparable to tacrine, a known cholinesterase inhibitor .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Antimicrobial agents are crucial in combating infections caused by bacteria and fungi.

  • Case Studies : Research has demonstrated that certain tetrahydroquinoline derivatives exhibit broad-spectrum antimicrobial activity. Specifically, the presence of the sulfonyl group in the structure enhances the compound's ability to disrupt bacterial cell walls and inhibit growth .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions.

  • Formation of Tetrahydroquinoline Ring : This can be achieved through various methods such as the Povarov reaction or other cyclization techniques.
  • Attachment of Functional Groups : The butoxy group and sulfonyl moiety are introduced through specific coupling reactions involving activated intermediates.

Table of Biological Activities

Activity TypeMechanism of ActionReference
Cholinesterase InhibitionInhibits acetylcholinesterase and butyrylcholinesterase
AntimicrobialDisrupts bacterial cell walls

Discussion

The biological activity of this compound is promising for therapeutic applications. Its dual action as a cholinesterase inhibitor and an antimicrobial agent positions it as a candidate for further drug development efforts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound shares structural motifs with several analogs, particularly in the tetrahydroquinoline core and sulfonyl/benzamide functional groups. Key comparisons include:

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents
4-Butoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (Target) C₃₂H₃₂FN₂O₄S 580.7* 4-Butoxybenzamide, 4-fluorobenzenesulfonyl
3-Chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide C₂₁H₁₈ClFN₂O₄S₂ 481.0 3-Chlorobenzenesulfonamide, 4-fluorobenzenesulfonyl
2-Chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide C₂₃H₂₀ClFN₂O₄S 474.9 2-Chloro-6-fluorobenzamide, 4-methoxybenzenesulfonyl
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide C₂₀H₂₃N₅S 373.5* Thiophene-2-carboximidamide, piperidin-4-yl

*Calculated based on molecular formula.

Key Observations :

  • Sulfonyl Group Variations : Replacing the 4-fluorobenzenesulfonyl group with 4-methoxybenzenesulfonyl () reduces electron-withdrawing effects, which may alter target binding or metabolic stability .
  • Benzamide Substituents : The butoxy chain in the target compound likely enhances lipophilicity compared to shorter chains (e.g., methoxy in ) or polar groups (e.g., carboximidamide in ).
  • Heterocyclic Modifications: Compounds with thiophene-carboximidamide () or triazole-thiones () demonstrate the versatility of the tetrahydroquinoline scaffold in accommodating diverse pharmacophores .

Spectroscopic and Physicochemical Properties

IR and NMR data from analogous compounds provide insights into functional group behavior:

  • IR Spectra : The absence of C=O stretches (~1663–1682 cm⁻¹) in triazole derivatives () contrasts with the target compound, where the benzamide carbonyl is expected to show strong absorption near 1680 cm⁻¹. The 4-fluorobenzenesulfonyl group would exhibit S=O stretches at ~1350–1150 cm⁻¹, consistent with sulfonamides in and .
  • 1H-NMR: The tetrahydroquinoline core’s protons (e.g., CH₂ groups at δ 1.5–3.0 ppm) are conserved across analogs. Substituent-specific signals, such as the butoxy chain’s -OCH₂- (δ ~4.0 ppm) or fluorophenyl aromatic protons (δ ~7.0–8.0 ppm), distinguish the target compound from chloro- or methoxy-substituted analogs .

Preparation Methods

Sulfonylation of Amines

The sulfonamide moiety is introduced through nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and an amine. For example, reacting the chloride with dimethylamine in tetrahydrofuran (THF) at 0–20°C for 30 minutes yields 4-fluoro-N,N-dimethylbenzenesulfonamide in 86% yield. This reaction is generalizable to primary and secondary amines, with optimal conditions requiring:

  • Solvent : THF or dichloromethane (DCM)

  • Base : Triethylamine (TEA) or aqueous dimethylamine

  • Temperature : 0°C to room temperature (RT)

  • Reaction Time : 20 minutes to 24 hours

Table 1: Representative Sulfonylation Reactions

AmineSolventBaseTemp (°C)Time (h)Yield (%)
DimethylamineTHFTEA0–200.586
PiperidineDCMDIEART6.550
AnilinePyridine80381

Construction of the 1,2,3,4-Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is synthesized via Bischler-Napieralski cyclization , a well-established method for generating heterocyclic amines. Starting from an appropriately substituted aniline derivative, cyclization is induced using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For instance, 7-bromo-1,2,3,4-tetrahydroquinoline is synthesized by treating 2-bromoaniline with γ-butyrolactone under acidic conditions.

Sulfonylation of Tetrahydroquinoline

The sulfonyl group is introduced at the 1-position of tetrahydroquinoline by reacting the amine with 4-fluorobenzenesulfonyl chloride . A representative procedure involves:

  • Dissolving 7-bromo-1,2,3,4-tetrahydroquinoline (0.60 g, 2.8 mmol) in pyridine (5 mL).

  • Adding 4-fluorobenzenesulfonyl chloride (1.65 g, 8.49 mmol) and heating at 80°C for 3 hours.

  • Purifying via column chromatography (ethyl acetate/hexanes) to isolate the sulfonylated product in 81% yield.

Key Considerations :

  • Solvent Choice : Pyridine acts as both solvent and base, neutralizing HCl generated during the reaction.

  • Stoichiometry : Excess sulfonyl chloride (3 eq) ensures complete conversion.

Purification and Characterization

Final purification is achieved via silica gel chromatography (ethyl acetate/hexanes gradient) or recrystallization from ethanol/water. Structural confirmation employs:

  • NMR Spectroscopy : Distinct signals for the butoxy chain (δ 0.9–1.6 ppm) and sulfonamide protons (δ 7.4–7.8 ppm).

  • Mass Spectrometry : Molecular ion peak matching the theoretical mass (C₂₆H₂₈FN₂O₄S: 508.18 g/mol).

Challenges and Mitigation Strategies

  • Low Yields in Sulfonylation : Excess sulfonyl chloride (3 eq) and prolonged reaction times (24 hours) improve conversion.

  • Byproduct Formation : Chromatographic purification removes unreacted starting materials and sulfonic acid byproducts.

  • Amine Reactivity : Protecting groups (e.g., acetyl) may be necessary for amines prone to oxidation.

Q & A

Q. How can researchers optimize the synthesis of 4-butoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core followed by benzamide coupling. Key parameters to optimize include:
  • Reaction Temperature : Elevated temperatures (e.g., 80–100°C) for sulfonylation to ensure complete substitution .
  • Solvent Choice : Polar aprotic solvents like DMF or DMSO for benzamide coupling to enhance nucleophilic reactivity .
  • Catalysts : Use of triethylamine or DMAP to accelerate sulfonyl group activation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate high-purity fractions .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Identify substituents on the tetrahydroquinoline ring (δ 6.8–7.5 ppm for aromatic protons) and the 4-butoxy group (δ 3.9–4.2 ppm for -OCH₂-) .
  • ¹³C NMR : Confirm sulfonyl (δ 45–50 ppm for S=O adjacent carbons) and benzamide carbonyl (δ 165–170 ppm) groups .
  • HRMS : Validate molecular formula (C₂₇H₂₆FN₂O₃S, exact mass 490.16) with <2 ppm error .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays, given the sulfonamide’s role in ATP-binding pocket interactions .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS to identify metabolic instability .
  • Metabolite Identification : Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites that may reduce efficacy .
  • Dose Optimization : Conduct dose-response studies in animal models to align efficacy with tolerable exposure levels .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., sulfonamide binding to carbonic anhydrase IX) .
  • QSAR Modeling : Apply CoMFA or CoMSIA to correlate substituent electronic properties (Hammett σ) with IC₅₀ values .
  • ADMET Prediction : Employ SwissADME to prioritize derivatives with favorable logP (2–4) and low P-gp efflux ratios .

Q. How can researchers address low aqueous solubility during formulation development?

  • Methodological Answer :
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers (particle size <200 nm via DLS) to enhance solubility and tumor targeting .
  • Salt Formation : Screen counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
  • Co-Solvent Systems : Test PEG 400/water mixtures (e.g., 30:70) for parenteral administration .

Contradictory Data Analysis Framework

Observation Potential Cause Validation Method Reference
High in vitro potency but low in vivo efficacyPoor pharmacokinetics or rapid metabolismLC-MS/MS plasma profiling
Variable IC₅₀ across cell linesDifferential expression of target proteinsWestern blotting or qPCR
Inconsistent enzyme inhibition resultsAssay interference (e.g., solvent DMSO)Dose-response in multiple solvent systems

Key Structural and Functional Insights

  • Critical Functional Groups :

    • The 4-fluorobenzenesulfonyl group enhances binding to hydrophobic pockets in enzymes .
    • The 4-butoxy chain modulates lipophilicity (logP ~3.5), influencing membrane permeability .
  • Synthetic Challenges :

    • Steric hindrance during benzamide coupling requires excess reagents (1.5–2.0 equiv.) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.